2-[2-(Methylamino)ethyl]phenol hydrobromide
Description
Properties
IUPAC Name |
2-[2-(methylamino)ethyl]phenol;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.BrH/c1-10-7-6-8-4-2-3-5-9(8)11;/h2-5,10-11H,6-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZUXMLDKVJIDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=C1O.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methylamino)ethyl]phenol hydrobromide typically involves the reaction of 2-(Methylamino)ethylbenzene with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrobromide salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Methylamino)ethyl]phenol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[2-(Methylamino)ethyl]phenol hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-[2-(Methylamino)ethyl]phenol hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various cellular targets, modulating biological processes and exerting therapeutic effects .
Comparison with Similar Compounds
Key Features :
- Molecular Formula: Likely $ C9H{12}NO \cdot HBr $ (inferred from para-analog in ).
- Molecular Weight : ~232.12 g/mol (estimated from similar compounds).
Structural Isomers and Substitution Effects
Para-Substituted Analogs
4-[2-(Methylamino)ethyl]phenol Hydrobromide (CAS 61186-07-0, ): Molecular Formula: $ C9H{13}NO \cdot HBr $. Molecular Weight: 232.12 g/mol. Pharmacology: Acts as a precursor to N-Methyltyramine, a cardiotonic agent with α-adrenergic activity . Synthesis: Typically involves reductive amination of tyramine derivatives or alkylation of phenolic precursors .
N-Methyltyramine Hydrobromide (CAS 370-98-9, ): Key Use: Cardiotonic agent with documented α-adrenergic agonist properties. Solubility: Freely soluble in water and ethanol, a trait shared with many hydrobromide salts .
Meta-Substituted Analogs
- 3-[2-(Methylamino)ethyl]phenol Hydrobromide (CAS 33543-61-2, ): Synthesis: Reductive amination of 3-hydroxyphenethylamine derivatives.
Functional Group Modifications
Paredrine Hydrobromide (CAS 6192-97-8, ): Structure: (±)-p-(2-Aminopropyl)phenol hydrobromide. Application: Mydriatic agent (pupil dilator) due to its α-adrenergic activity. Key Difference: The aminopropyl chain (vs. methylaminoethyl) increases lipophilicity, altering tissue penetration and duration of action.
5-Bromo-2-Methoxyphenethylamine Hydrobromide (CAS 206559-44-6, ):
- Structure : Incorporates bromo and methoxy groups.
- Impact : Halogenation enhances metabolic stability, while methoxy groups alter electronic properties of the aromatic ring.
Data Table: Comparative Analysis
Pharmacological and Industrial Relevance
- Ortho-Specific Effects: The 2-substituted methylaminoethyl group may confer unique binding profiles in neurotransmitter systems (e.g., serotonin or dopamine receptors), as seen in hallucinogenic analogs like 25I-NBOH ().
- Industrial Applications : Used as intermediates in synthesizing complex molecules, such as adrenergic drugs or neuroactive agents .
Biological Activity
2-[2-(Methylamino)ethyl]phenol hydrobromide, also known as N-methyl tyramine hydrobromide, is a phenethylamine derivative that has garnered attention for its biological activities, particularly in pharmacological and biochemical contexts. This compound's structure enables it to interact with various biological systems, leading to a range of effects that are critical for research and potential therapeutic applications.
- Chemical Formula : C9H13BrN2O
- Molecular Weight : 245.12 g/mol
- CAS Number : 13062-76-5
- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO); limited solubility in water.
N-methyl tyramine acts primarily as a monoamine releasing agent , which influences neurotransmitter levels in the synaptic cleft. It has been shown to increase the release of norepinephrine, thereby affecting cardiovascular functions and potentially modulating mood and alertness.
Pharmacological Effects
- Antilipolytic Activity : Research indicates that N-methyl tyramine inhibits lipolysis induced by isoprenaline in isolated adipocytes at concentrations around 5.8 µM. This suggests potential applications in metabolic regulation and weight management .
- Vasoconstriction : The compound has been observed to induce vasoconstriction, which may have implications in treating conditions related to vascular dysfunction .
- Neurotransmitter Modulation : By enhancing norepinephrine release, N-methyl tyramine may influence mood disorders and cognitive functions, making it a candidate for further investigation in psychiatric research .
Case Studies
- A study conducted on isolated rat adipocytes demonstrated that N-methyl tyramine effectively inhibited lipolysis at specified concentrations, underscoring its role as a metabolic modulator .
- In another investigation focusing on cardiovascular responses, N-methyl tyramine was found to produce significant increases in blood pressure due to its sympathomimetic effects, highlighting its potential utility in managing hypotensive states .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
